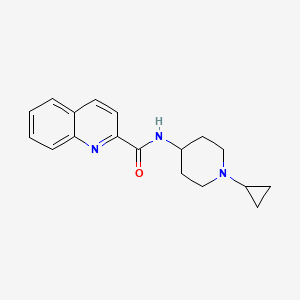![molecular formula C13H13ClN2O B7501555 N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501555.png)
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide, also known as SR141716A, is a selective antagonist of the cannabinoid receptor CB1. This compound has been widely used in scientific research to study the effects of the endocannabinoid system and its role in various physiological processes.
Wirkmechanismus
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide acts as a competitive antagonist of the CB1 receptor, which is primarily expressed in the central nervous system. By blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol, N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide can modulate the activity of the endocannabinoid system and alter various physiological processes.
Biochemical and Physiological Effects:
The use of N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has revealed a wide range of biochemical and physiological effects related to the endocannabinoid system. For example, studies have shown that N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide can reduce food intake and body weight, suggesting a role for the endocannabinoid system in appetite regulation. Additionally, N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been shown to reduce pain sensitivity and inflammation, suggesting a potential therapeutic application for this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide in scientific research is its selectivity for the CB1 receptor, which allows for more precise modulation of the endocannabinoid system. However, one limitation of using N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide is its potential for off-target effects, especially at high concentrations. Therefore, careful dose-response studies are necessary to ensure the specificity of the effects observed.
Zukünftige Richtungen
There are several future directions for research involving N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide and the endocannabinoid system. One area of interest is the role of the endocannabinoid system in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential therapeutic applications of CB1 receptor antagonists, including the treatment of obesity, pain, and addiction.
In conclusion, N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide is a selective CB1 receptor antagonist that has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. Its use has revealed a wide range of effects related to appetite regulation, pain sensitivity, and inflammation, among others. While there are limitations to its use, N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide remains a valuable tool for studying the endocannabinoid system and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide involves several steps, including the preparation of the pyrrole-2-carboxamide intermediate and the subsequent coupling with the chlorobenzyl moiety. The final product is obtained after purification through chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been used in numerous studies to investigate the role of the endocannabinoid system in various physiological processes, including pain perception, appetite regulation, and addiction. It has also been used to study the effects of cannabinoids on the central nervous system and their potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-16(13(17)12-3-2-8-15-12)9-10-4-6-11(14)7-5-10/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVARFPPYQLTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one](/img/structure/B7501479.png)


![(5Z)-5-[(2-chloro-6-methylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7501492.png)
![4-[(4-Methyl-1-oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7501498.png)


![Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501537.png)
![N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501541.png)


![N-[(4-bromophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501562.png)

